molecular formula C8H10BrNO3S B1277068 5-bromo-2-methoxy-N-methylbenzenesulfonamide CAS No. 871269-17-9

5-bromo-2-methoxy-N-methylbenzenesulfonamide

Cat. No. B1277068
M. Wt: 280.14 g/mol
InChI Key: KZNYMPXBNITLOQ-UHFFFAOYSA-N
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Patent
US09353107B2

Procedure details

To a stirred ice cold mixture of methylamine hydrochloride (231.1 mg, 3.5 mmol), triethylamine (1.26 mL, 8.755 mmol) in DCM was added a solution of 5-bromo-2-methoxybenzene-1-sulfonyl chloride (500 mg, 1.751 mmol) in DCM at 0° C. This was stirred at RT for three hours. This mixture was then poured on to ice cold water and extracted with DCM, dried over sodium sulfate and concentrated to get 400 mg (81.63% yield) of titled compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
231.1 mg
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81.63%

Identifiers

REACTION_CXSMILES
Cl.CN.[CH2:4]([N:6](CC)CC)C.[Br:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18](Cl)(=[O:20])=[O:19])[CH:17]=1>C(Cl)Cl>[Br:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH:6][CH3:4])(=[O:20])=[O:19])[CH:17]=1 |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
231.1 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)Cl)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at RT for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixture was then poured on to ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)NC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 81.63%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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